molecular formula C21H21N5O2 B2953622 3-methyl-7-(naphthalen-1-ylmethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 476480-37-2

3-methyl-7-(naphthalen-1-ylmethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2953622
CAS RN: 476480-37-2
M. Wt: 375.432
InChI Key: NUANDQMDMNDOOO-UHFFFAOYSA-N
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Description

3-methyl-7-(naphthalen-1-ylmethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-7-(naphthalen-1-ylmethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-7-(naphthalen-1-ylmethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemosensor Development

Research has been conducted on the development of chemosensors using naphthoquinone derivatives. These chemosensors exhibit selective binding and sensing abilities towards various metal ions. For example, naphthoquinone-based chemosensors have been shown to exhibit remarkable selectivity towards Cu2+ ions, with a significant color change upon binding, indicating potential applications in metal ion detection and environmental monitoring (Gosavi-Mirkute et al., 2017).

Fluorescence Emission Studies

Naphthoquinone derivatives have been studied for their selective fluorescence emission properties. These compounds can interact with various metal ions, exhibiting unique fluorescence responses. This feature suggests applications in developing fluorescence-based sensors for metal ion detection, which could be useful in environmental and biological analysis (Jali, Masud, & Baruah, 2013).

Organocatalysis

Some derivatives of naphthoquinone, such as 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, have been identified as effective organocatalysts. These catalysts can facilitate asymmetric Michael addition reactions with good to high yield and excellent enantioselectivities. This application is significant in the field of organic synthesis and pharmaceutical development, where enantioselective catalysis is crucial (Yan-fang, 2008).

Antifungal and Antibacterial Agents

Certain naphthoquinone derivatives have shown promising antifungal and antibacterial activities. For instance, specific compounds have exhibited potent antifungal activity against various fungal strains, suggesting their potential as lead compounds in developing new antifungal and antibacterial drugs (Tandon, Maurya, Verma, Kumar, & Shukla, 2010).

Sensor Development

Naphthoquinone pyridyl tetrazole-based chemical probes have been synthesized for use in sensor development. These compounds display selectivity and sensitivity for specific metal ions, like Zn2+, and can be used as probes for fluorescent imaging in living cells (Balakrishna et al., 2018).

properties

IUPAC Name

3-methyl-7-(naphthalen-1-ylmethyl)-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-24-18-17(19(27)23-21(24)28)26(20(22-18)25-11-4-5-12-25)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-3,6-10H,4-5,11-13H2,1H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUANDQMDMNDOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-7-(naphthalen-1-ylmethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

CAS RN

476480-37-2
Record name 3-METHYL-7-(1-NAPHTHYLMETHYL)-8-(1-PYRROLIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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